TFLLR-NH2(TFA) is classified as a peptide agonist. It is derived from the sequence of the thrombin receptor and is utilized primarily in biochemical and pharmacological studies to investigate receptor function and signaling mechanisms. The compound is synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence.
The synthesis of TFLLR-NH2(TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The trifluoroacetic acid (TFA) salt form of TFLLR-NH2 is commonly used due to its solubility properties and stability during storage. The synthesis may also involve various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the identity and purity of the synthesized peptide.
TFLLR-NH2(TFA) has a specific amino acid sequence that defines its structure: Threonine-Phenylalanine-Leucine-Leucine-Arginine with an amine group at one end. The molecular formula can be represented as C₁₃H₁₈N₄O₂S for the base form, with TFA contributing additional components.
TFLLR-NH2(TFA) primarily participates in receptor-mediated signaling pathways upon binding to PAR1. Key reactions include:
Studies have shown that TFLLR-NH2 can induce significant changes in cell morphology and function, particularly in cancer cell lines expressing PAR1. The compound's efficacy can be quantified using assays measuring calcium flux or cell viability.
The mechanism by which TFLLR-NH2(TFA) exerts its effects involves:
Research indicates that TFLLR-NH2 has an effective concentration (EC50) in the nanomolar range, demonstrating its potency as a PAR1 agonist.
TFLLR-NH2(TFA) has several important scientific applications:
Protease-Activated Receptors (PARs) represent a unique subclass of G-protein-coupled receptors (GPCRs) characterized by irreversible proteolytic activation. This family comprises four members (PAR1–4), each activated through cleavage of their extracellular N-terminus by specific serine proteases. This cleavage exposes a tethered ligand domain that folds back to bind intramolecularly within the receptor’s binding pocket, triggering intracellular signaling cascades [1] [9]. PAR1, the founding member, is activated primarily by thrombin and plays critical roles in:
PAR1 exhibits dual signaling kinetics: rapid G-protein-mediated calcium mobilization (Gαq/11, Gα12/13) followed by slower β-arrestin-dependent pathways regulating ERK phosphorylation and receptor internalization [1]. Unlike other GPCRs, PARs undergo irreversible activation, necessitating receptor trafficking and resynthesis for signal termination.
Table 1: Protease-Activated Receptor Subtypes and Key Characteristics
Receptor | Primary Activator | Cellular Distribution | Physiological Roles | |
---|---|---|---|---|
PAR1 | Thrombin | Platelets, neurons, endothelium, smooth muscle | Platelet aggregation, neurogenic inflammation, endothelial barrier regulation | |
PAR2 | Trypsin/Tryptase | Epithelium, neurons, immune cells | Inflammatory pain, epithelial barrier function, immune cell recruitment | |
PAR3 | Thrombin | Platelets, endothelium | Co-receptor for PAR4 thrombin activation | |
PAR4 | Thrombin/Trypsin | Platelets, neurons, lung | Sustained platelet activation, inflammatory responses | [1] [4] [9] |
PAR1 agonists are structurally classified into two categories:
TFLLR-NH₂ (TFLLR-NH₂(TFA)) is a canonical synthetic PAR1 agonist with the sequence H-Thr-Phe-Leu-Leu-Arg-NH₂. Key structural features include:
Functionally, TFLLR-NH₂ acts as a full agonist at PAR1:
Table 2: Structural and Functional Analysis of TFLLR-NH₂(TFA)
Property | Detail | |
---|---|---|
IUPAC Name | (S)-2-((S)-2-((2S,3R)-2-amino-3-hydroxybutanamido)-3-phenylpropanamido)-N-((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methylpentanamide, 2,2,2-trifluoroacetate | |
Molecular Formula | C₃₁H₅₃N₉O₆ (peptide) • C₂HF₃O₂ (TFA salt) | |
Molecular Weight | 647.82 Da (peptide); 761.83 Da (TFA salt) | |
CAS Number | 197794-83-5 (peptide); 1313730-19-6 (TFA salt) | |
Solubility | Soluble in water (100 mg/mL) and DMSO (100 mg/mL) | |
Key Functional Residues | Thr¹ (docking), Phe² (hydrophobic anchor), Arg⁵ (ionic interaction) | |
Primary Signaling | Gαq/11 → Ca²⁺ mobilization → PKC/MAPK activation | [6] [7] [8] |
The development of PAR1 agonists evolved through three key phases:
Timeline: Key Advances in PAR1 Peptide Development
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7